molecular formula C12H17BrClNO2S B1412655 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride CAS No. 2204912-84-3

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

Cat. No.: B1412655
CAS No.: 2204912-84-3
M. Wt: 354.69 g/mol
InChI Key: ABWBSMYAVWQUSU-UHFFFAOYSA-N
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Description

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a bromobenzenesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride typically involves multiple steps. One common method starts with the bromination of benzenesulfonyl chloride to obtain 3-bromobenzenesulfonyl chloride. This intermediate is then reacted with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorobenzenesulfonylmethyl)-piperidine hydrochloride
  • 4-(3-Fluorobenzenesulfonylmethyl)-piperidine hydrochloride
  • 4-(3-Iodobenzenesulfonylmethyl)-piperidine hydrochloride

Uniqueness

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as halogen bonding and nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWBSMYAVWQUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 2
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 3
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 4
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 5
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 6
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

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